4-(3-Benzyloxyphenyl)-3-methylbenzoic acid
CAS No.: 1261911-97-0
Cat. No.: VC0035638
Molecular Formula: C21H18O3
Molecular Weight: 318.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261911-97-0 |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 318.372 |
| IUPAC Name | 3-methyl-4-(3-phenylmethoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C21H18O3/c1-15-12-18(21(22)23)10-11-20(15)17-8-5-9-19(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23) |
| Standard InChI Key | CDXHSPZQHUCFFR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Introduction
4-(3-Benzyloxyphenyl)-3-methylbenzoic acid, with the CAS number 1261911-97-0, is a complex organic compound that belongs to the class of benzoic acids. It is characterized by its molecular formula C21H18O3 and a molecular weight of 318.37 g/mol . This compound is of interest in various fields of chemistry and pharmacology due to its structural features, which may confer specific biological activities.
Synthesis and Preparation
While specific synthesis methods for 4-(3-benzyloxyphenyl)-3-methylbenzoic acid are not detailed in the available literature, compounds of similar structures often involve multi-step reactions including Friedel-Crafts acylation, Suzuki coupling, or other cross-coupling reactions to form the biphenyl backbone, followed by introduction of the benzyloxy and methyl groups.
Biological Activity and Potential Applications
Although specific biological activity data for 4-(3-benzyloxyphenyl)-3-methylbenzoic acid are not readily available, compounds with similar structures have shown potential in various biological assays. For instance, benzoic acid derivatives are known for their antimicrobial properties . The presence of a benzyloxy group could potentially enhance solubility or interact with biological targets in a manner that influences activity.
Suppliers and Availability
4-(3-Benzyloxyphenyl)-3-methylbenzoic acid is available from several chemical suppliers, including TRC and Crysdot, with varying packaging options and prices . This availability suggests that researchers can access this compound for further study and development.
| Supplier | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | B289085 | 250 mg | 75 |
| Crysdot | CD12161907 | 5 g | 339 |
| Crysdot | CD12161907 | 10 g | 564 |
Safety and Handling
Safety data sheets (SDS) for 4-(3-benzyloxyphenyl)-3-methylbenzoic acid are available, providing information on handling, storage, and potential hazards . It is essential to consult these documents when working with this compound to ensure safe laboratory practices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume